REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Br:8][C:9]1[C:13]([Br:14])=[CH:12][S:11][CH:10]=1.ICCC>C1COCC1.CCCCCC>[Br:8][C:9]1[C:13]([Br:14])=[CH:12][S:11][C:10]=1[CH2:7][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1Br
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 hour at -78° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 10 min at -78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed for the cooling bath
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous satd
|
Type
|
EXTRACTION
|
Details
|
NH4Cl, extracted with ether
|
Type
|
WASH
|
Details
|
washed with H2O and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=C1Br)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |